
Msh, gamma, (15-26)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Msh, gamma, (15-26) is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is a fragment of the melanocyte-stimulating hormone (MSH) and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
Msh, gamma, (Msh, gamma, (15-26)) exerts its effects through binding to melanocortin receptors (MCRs) in the body. MCRs are G protein-coupled receptors that are widely distributed throughout the body. Upon binding to MCRs, Msh, gamma, (Msh, gamma, (15-26)) activates various intracellular signaling pathways, leading to its physiological effects.
Biochemical and Physiological Effects:
Msh, gamma, (Msh, gamma, (15-26)) has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Finally, it has been shown to have analgesic effects by reducing pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Msh, gamma, (Msh, gamma, (15-26)) in lab experiments is its high purity and yield. Additionally, it is a relatively stable peptide that can be stored for long periods. However, one limitation of using Msh, gamma, (Msh, gamma, (15-26)) is its cost, as it can be expensive to synthesize.
Zukünftige Richtungen
There are several future directions for research on Msh, gamma, (Msh, gamma, (15-26)). One potential direction is investigating its potential in treating other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to understand the exact mechanism of action of Msh, gamma, (Msh, gamma, (15-26)) and its potential interactions with other signaling pathways in the body. Finally, research is needed to optimize the synthesis method of Msh, gamma, (Msh, gamma, (15-26)) to reduce its cost and increase its availability for research purposes.
Conclusion:
In conclusion, Msh, gamma, (Msh, gamma, (15-26)) is a peptide with significant potential for therapeutic applications. Its anti-inflammatory, neuroprotective, and analgesic effects make it a promising candidate for treating various neurological disorders. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Synthesemethoden
Msh, gamma, (Msh, gamma, (15-26)) can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, while LPPS involves the use of solution-phase chemistry to synthesize the peptide. Both methods have been used to synthesize Msh, gamma, (Msh, gamma, (15-26)) with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Msh, gamma, (Msh, gamma, (15-26)) has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and analgesic effects. Additionally, it has been investigated for its potential in treating conditions such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
125636-77-3 |
|---|---|
Molekularformel |
C36H60N14O21 |
Molekulargewicht |
1024.9 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H60N14O21/c1-14(28(62)40-6-26(60)44-16(36(70)71)2-3-23(38)57)43-25(59)5-41-30(64)17(8-51)47-32(66)19(10-53)45-27(61)7-42-31(65)18(9-52)48-34(68)21(12-55)50-35(69)22(13-56)49-33(67)20(11-54)46-29(63)15(37)4-24(39)58/h14-22,51-56H,2-13,37H2,1H3,(H2,38,57)(H2,39,58)(H,40,62)(H,41,64)(H,42,65)(H,43,59)(H,44,60)(H,45,61)(H,46,63)(H,47,66)(H,48,68)(H,49,67)(H,50,69)(H,70,71)/t14-,15-,16-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
KJWDCBVOGFIVKY-YTCCEPPISA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |
SMILES |
CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
Kanonische SMILES |
CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
Andere CAS-Nummern |
125636-77-3 |
Sequenz |
NSSSSGSSGAGQ |
Synonyme |
Asn-Ser(4)-Gly-Ser(2)-Gly-Ala-Gly-Gln-COOH gamma-3-melanotropin (15-26) MSH, gamma, (15-26) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



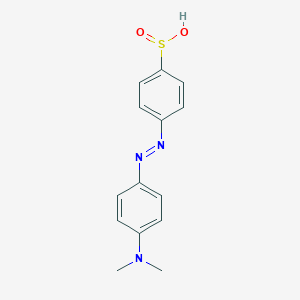
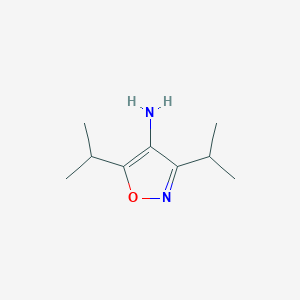


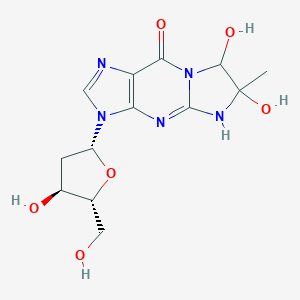



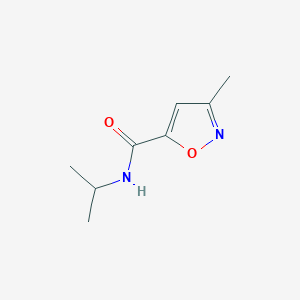
![4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid](/img/structure/B137009.png)

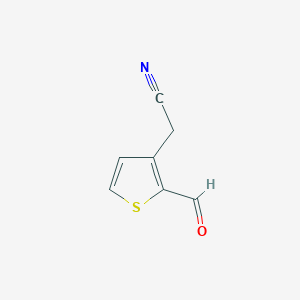
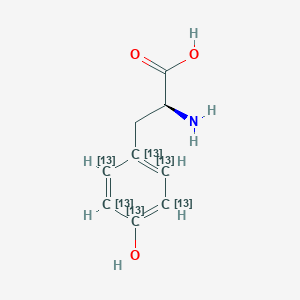
![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)